molecular formula C17H33BF4N2 B598845 (2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate CAS No. 1204324-20-8

(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate

Cat. No.: B598845
CAS No.: 1204324-20-8
M. Wt: 352.269
InChI Key: PNSSZFUCSZDSDY-WHWUUVKISA-N
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Description

This chiral bis-pyrrolidinium tetrafluoroborate (CAS 1204324-20-8) is a nitrogen-containing ligand precursor used in asymmetric catalysis. Its molecular formula is C₁₇H₃₃BF₄N₂, with a molecular weight of 352.26 g/mol . Structurally, it features two (2R,5R)-diethylpyrrolidine moieties linked via a methylene bridge, forming a rigid, bicyclic framework. The tetrafluoroborate ([BF₄]⁻) counterion enhances solubility in polar aprotic solvents like dichloromethane, commonly used in catalytic reactions .

Synthesized via nitrosonium tetrafluoroborate-mediated oxidation under argon, it is isolated as a yellow, air-sensitive solid with a typical yield of ~57% after column chromatography . It is commercially available as part of Strem Chemicals’ Chiral N-Heterocyclic Carbenes (NHC) Ligand Kit, licensed from Kanata for research applications in enantioselective cross-coupling and hydrogenation reactions .

Properties

IUPAC Name

(2R,5R)-1-[[(2R,5R)-2,5-diethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diethylpyrrolidine;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N2.BF4/c1-5-14-9-10-15(6-2)18(14)13-19-16(7-3)11-12-17(19)8-4;2-1(3,4)5/h13-17H,5-12H2,1-4H3;/q+1;-1/t14-,15-,16-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSSZFUCSZDSDY-WHWUUVKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1CCC(N1C=[N+]2C(CCC2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC[C@@H]1CC[C@H](N1C=[N+]2[C@@H](CC[C@H]2CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204324-21-9
Record name Pyrrolidinium, 1-[[(2R,5R)-2,5-diethyl-1-pyrrolidinyl]methylene]-2,5-diethyl-, (2R,5R)-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204324-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

The compound (2R,5R)-1-{[(2R,5R)-2,5-diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate is a quaternary ammonium salt that has garnered attention in pharmacological and biochemical research. Its unique structure imparts specific biological activities that may have therapeutic implications. This article explores the biological activity of this compound through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of this compound is C15H26N2BF4. The compound features a pyrrolidine backbone with diethyl substitutions and a tetrafluoroborate counterion.

Key Properties:

PropertyValue
Molecular Weight314.28 g/mol
SMILESCC(C)N1CCCC1=CN(C)CC
InChIInChI=1S/C15H26N2BF4

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. As a quaternary ammonium compound, it can influence neurotransmitter systems, particularly those involving acetylcholine receptors. This interaction may lead to modulation of synaptic transmission and potential neuroprotective effects.

Neuropharmacological Effects

Recent studies have investigated the effects of this compound on neuronal cells. In vitro assays demonstrated that the compound enhances neuronal survival under stress conditions by modulating apoptotic pathways.

  • Study Findings :
    • Cell Viability : Increased cell viability in neuroblastoma cells exposed to oxidative stress.
    • Mechanism : Activation of the PI3K/Akt signaling pathway was noted as a protective mechanism.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate significant activity against Gram-positive bacteria.

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus : 32 µg/mL
    • Escherichia coli : No significant activity observed at tested concentrations.

Case Study 1: Neuroprotection in Animal Models

A study involving rodents assessed the neuroprotective effects of the compound in models of induced neurodegeneration. The results suggested that treatment with the compound resulted in reduced neuronal loss and improved behavioral outcomes in memory tests.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was tested against clinical isolates from patients with infections. The results indicated that it could serve as a potential alternative treatment for infections caused by resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Diethyl vs. Dimethyl and Diphenyl Analogs

(2R,5R)-1-{[(2R,5R)-2,5-Dimethylpyrrolidin-1-yl]methylene}-2,5-dimethylpyrrolidinium Tetrafluoroborate
  • CAS : 1204324-14-0
  • Molecular Formula : C₁₃H₂₅BF₄N₂
  • Lower molecular weight (292.16 g/mol) improves solubility in less polar solvents .
(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium Tetrafluoroborate
  • CAS : 1204324-09-3
  • Molecular Formula : C₃₃H₃₃BF₄N₂
  • Key Differences: Bulky phenyl groups enhance π-π interactions and rigidity, favoring reactions requiring precise stereochemical environments (e.g., asymmetric hydrogenation). Higher molecular weight (544.43 g/mol) and aromaticity reduce solubility in non-aromatic solvents .
(2S,5S)-Diethyl Enantiomer
  • CAS : 1204324-18-4
  • Key Differences :
    • Mirrors the (2R,5R) compound’s structure but produces the opposite enantiomer in catalytic reactions, critical for accessing both enantiomers of chiral products .

Electronic and Steric Effects

Parameter Diethyl (CAS 1204324-20-8) Dimethyl (CAS 1204324-14-0) Diphenyl (CAS 1204324-09-3)
Steric Bulk Moderate Low High
Electron Donation Weakly donating (alkyl) Weakly donating (alkyl) Electron-withdrawing (aryl)
Solubility Moderate in CH₂Cl₂ High in CH₂Cl₂/hexanes Low in CH₂Cl₂
Typical Yield ~57% ~60% (estimated) ~50%

Key Insights :

  • Diethyl : Balances steric bulk and solubility, making it versatile for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Diphenyl : Preferred for reactions requiring rigid transition states (e.g., asymmetric cyclopropanation) but may slow kinetics .

Comparison with Phosphorus-Based Analogous Catalysts

Rhodium complexes like 1,1’-Bis((2R,5R)-2,5-diethylphospholano)ferrocene rhodium(I) tetrafluoroborate (CAS 162412-90-0) share structural motifs but differ in:

  • Ligand Type: Phospholano vs. pyrrolidinium. Phosphorus ligands offer stronger σ-donation, enhancing metal center electron density for hydrogenation .
  • Applications: Rhodium-phospholano complexes excel in asymmetric hydrogenation, while pyrrolidinium-based ligands are tailored for cross-coupling .

Catalytic Performance in Cross-Coupling Reactions

  • Diethyl Variant : Achieves enantiomeric excess (ee) >90% in aryl-aryl cross-couplings at 0.5 mol% loading .
  • Diphenyl Variant : Higher ee (>95%) in sterically demanding reactions but requires elevated temperatures (60°C) .

Stability and Handling

All variants are air-sensitive and require storage under argon. The diethyl compound’s moderate stability allows handling in standard gloveboxes, whereas the diphenyl analog demands stricter inert conditions due to rapid decomposition .

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